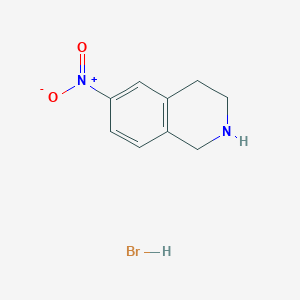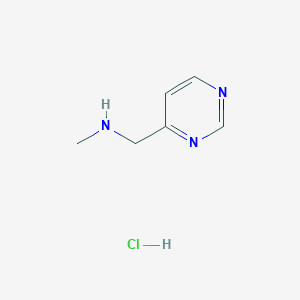
3-Chloro-2-ethoxy-5-ethylbenzaldehyde
Overview
Description
3-Chloro-2-ethoxy-5-ethylbenzaldehyde is an organic compound with the molecular formula C11H13ClO2 It is characterized by the presence of a chloro group, an ethoxy group, and an ethyl group attached to a benzaldehyde core
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: The synthesis of this compound typically involves the aromatic substitution of a benzaldehyde derivative. One common method is the chlorination of 2-ethoxy-5-ethylbenzaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Ethoxylation: Another approach involves the ethoxylation of 3-chloro-5-ethylbenzaldehyde. This can be achieved by reacting the compound with an ethylating agent like diethyl sulfate or ethyl iodide in the presence of a base such as sodium ethoxide.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: 3-Chloro-2-ethoxy-5-ethylbenzoic acid.
Reduction: 3-Chloro-2-ethoxy-5-ethylbenzyl alcohol.
Substitution: 3-Amino-2-ethoxy-5-ethylbenzaldehyde (when reacted with ammonia).
Chemistry:
Intermediate in Synthesis: this compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It serves as a precursor for the synthesis of biological probes used in studying enzyme activities and metabolic pathways.
Medicine:
Drug Development: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Fragrance and Flavor Industry: It is used in the synthesis of aromatic compounds for the fragrance and flavor industry.
Mechanism of Action
The mechanism by which 3-Chloro-2-ethoxy-5-ethylbenzaldehyde exerts its effects depends on its chemical structure and the nature of its interactions with molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The ethoxy and chloro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
3-Chloro-2-methoxy-5-ethylbenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
3-Chloro-2-ethoxybenzaldehyde: Lacks the ethyl group, making it less bulky.
2-Ethoxy-5-ethylbenzaldehyde: Lacks the chloro group, affecting its reactivity.
Uniqueness: 3-Chloro-2-ethoxy-5-ethylbenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity patterns. The presence of both chloro and ethoxy groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-chloro-2-ethoxy-5-ethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-8-5-9(7-13)11(14-4-2)10(12)6-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDXQXGRWNZXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Cl)OCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423899.png)



![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423905.png)

![2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423907.png)



